molecular formula C22H18ClN5O B11319066 4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether

4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether

Cat. No.: B11319066
M. Wt: 403.9 g/mol
InChI Key: GRDDXHIVPIPMSQ-UHFFFAOYSA-N
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Description

4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and dimethyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine intermediate, which is then functionalized with 2-chlorophenyl and dimethyl groups through nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

The mechanism of action of 4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting its function and leading to cell death. This property makes it a potent anticancer agent. Additionally, it can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether stands out due to its unique combination of functional groups and its ability to interact with multiple biological targets. Its diverse reactivity and potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H18ClN5O

Molecular Weight

403.9 g/mol

IUPAC Name

10-(2-chlorophenyl)-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18ClN5O/c1-13-14(2)28(18-7-5-4-6-17(18)23)21-19(13)22-25-20(26-27(22)12-24-21)15-8-10-16(29-3)11-9-15/h4-12H,1-3H3

InChI Key

GRDDXHIVPIPMSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5Cl)C

Origin of Product

United States

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